molecular formula C24H19ClN2O6 B4036623 2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate

2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate

Cat. No.: B4036623
M. Wt: 466.9 g/mol
InChI Key: AUNLCDKCAXZHAK-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C24H19ClN2O6 and its molecular weight is 466.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.0931640 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds similar to the one have been synthesized for various purposes, including anticancer drug development and material science. For example, organotin(IV) complexes with amino acetate functionalized Schiff bases have been synthesized and characterized, showing potential as anticancer drugs through in vitro cytotoxicity studies (Basu Baul et al., 2009).

Catalytic and Reductive Applications

  • Research into catalytic processes involving nitroarenes and azaaromatic compounds using formic acid in the presence of ruthenium catalysts has been conducted, demonstrating the potential for reduction reactions to corresponding aminoarenes and other derivatives (Watanabe et al., 1984).

Photophysics and Electrochemistry

  • Studies on phlorin macrocycles that display cooperative fluoride binding have been conducted, showing multielectron redox and photochemical properties. This research indicates the potential for these compounds in supramolecular chemistry and light absorption applications (Pistner et al., 2013).

Antitumor Evaluation

  • Novel derivatives of benzothiazoles have been synthesized and evaluated for antitumor activities against various human cancer cell lines, highlighting the potential of such compounds in medicinal chemistry and oncology research (Racané et al., 2006).

Material Science and Optical Storage

  • Azo polymers have been studied for their potential in reversible optical storage, demonstrating the ability to photoinduce and photoerase birefringence, which could be useful in data storage technologies (Meng et al., 1996).

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-chloroanilino)-4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O6/c25-18-9-11-19(12-10-18)26-21(14-22(28)16-5-2-1-3-6-16)24(30)33-15-23(29)17-7-4-8-20(13-17)27(31)32/h1-13,21,26H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNLCDKCAXZHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
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2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
Reactant of Route 3
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2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
Reactant of Route 4
2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
Reactant of Route 5
2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
Reactant of Route 6
Reactant of Route 6
2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate

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